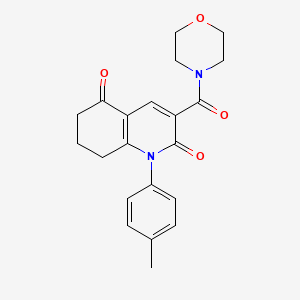
1-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a hexahydroquinoline core, a morpholine ring, and a methylphenyl group, makes it an interesting subject for scientific research.
准备方法
The synthesis of 1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the hexahydroquinoline core, followed by the introduction of the morpholine ring and the methylphenyl group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
化学反应分析
1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE can be compared with other similar compounds, such as:
2-(4-methylphenyl)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide: This compound shares some structural similarities but differs in its core structure and functional groups.
Benzeneacetamide, 4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-: Another related compound with a different core structure. The uniqueness of 1-(4-METHYLPHENYL)-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE lies in its specific combination of functional groups and core structure, which may confer distinct properties and applications.
属性
分子式 |
C21H22N2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-3-(morpholine-4-carbonyl)-7,8-dihydro-6H-quinoline-2,5-dione |
InChI |
InChI=1S/C21H22N2O4/c1-14-5-7-15(8-6-14)23-18-3-2-4-19(24)16(18)13-17(21(23)26)20(25)22-9-11-27-12-10-22/h5-8,13H,2-4,9-12H2,1H3 |
InChI 键 |
IQWFRWHTRRWNEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)N4CCOCC4)C(=O)CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















